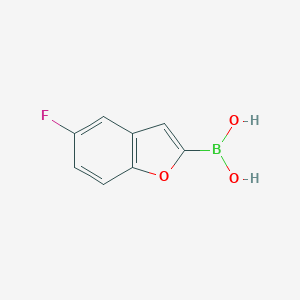

(5-Fluorobenzofuran-2-yl)boronic acid

Descripción general

Descripción

(5-Fluorobenzofuran-2-yl)boronic acid, often abbreviated as 5-FBFA, is an organoboron compound used in organic synthesis and scientific research. It is a boronic acid derivative of 5-fluorobenzofuran, a heterocyclic aromatic compound, and is a key building block for a variety of fluoroaromatic compounds. 5-FBFA is used in a wide range of scientific research applications, including in the synthesis of pharmaceuticals, agrochemicals, and materials science. It has a wide range of biochemical and physiological effects, and offers advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

1. Organic Synthesis and Industrial Applications

2. Fluorescence-Based Sugar Sensing

Boronic acid derivatives, including (5-Fluorobenzofuran-2-yl)boronic acid, are utilized in developing fluorescent sensors for carbohydrates. They exhibit unique fluorescence changes upon binding with sugars, making them valuable in creating sensors for biological and medical applications (Junfeng Wang et al., 2005).

3. Development of Fluorescent Chemosensors

Boronic acids are instrumental in detecting biologically active substances, crucial for disease prevention, diagnosis, and treatment. These acids interact with diols to form complexes that serve as reporters in fluorescent sensors, aiding in probing carbohydrates and bioactive substances (S. Huang et al., 2012).

4. Utility in Sensing Applications

The reactivity of boronic acids with diols and strong Lewis bases, like fluoride or cyanide anions, enables their use in various sensing applications. These include biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Karel Lacina et al., 2014).

5. Biomaterials and Dynamic Covalent Behavior

Boronic acids, due to their ability to bind with biologically relevant diols, are extensively used in biomaterials. They form dynamic covalent or responsive hydrogels with polyols, crucial in sensing, delivery, and materials chemistry (William L. A. Brooks et al., 2018).

6. Fluorescence Quenching Studies

Studies on fluorescence quenching of boronic acid derivatives, like this compound, provide insights into their potential use in fluorescence-based sensing technologies. This research contributes to understanding their photophysical properties in different environments (H. S. Geethanjali et al., 2015).

7. Effect of Fluorine Substituents

The presence of fluorine in boronic acids influences their properties, such as acidity, hydrolytic stability, and spectroscopic properties. Understanding these effects is vital for their applications in chemistry, biology, and medicine (Jan T. Gozdalik et al., 2017).

8. Molecular Rotors and Bioimaging

Fluorescent molecular rotors derived from boronic acids are developed for various applications, including viscosity sensing, reversible thermochromism, cytotoxicity studies, and bioimaging cells. These compounds provide a platform for advanced imaging techniques in biological systems (Marisol Ibarra-Rodrı Guez et al., 2017).

9. Potential Antiviral Applications

Modified boronic acid nanoparticles have shown potential as antiviral inhibitors, specifically against the Hepatitis C virus. This research opens up new avenues for the use of boronic acids in developing antiviral therapies (M. Khanal et al., 2013).

10. Biomedical Applications

Boronic acid polymers, including those derived from this compound, are increasingly used in biomedical applications. They have shown potential in the treatment of diseases like HIV, obesity, diabetes, and cancer, highlighting their importance in developing new biomaterials (J. Cambre & B. Sumerlin, 2011).

Mecanismo De Acción

Target of Action

The primary target of (5-Fluorobenzofuran-2-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound may have good bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and atmosphere. The compound is typically stored in an inert atmosphere and under -20°C . These conditions help maintain the stability of the compound and ensure its efficacy in the Suzuki–Miyaura cross-coupling reaction .

Safety and Hazards

“(5-Fluorobenzofuran-2-yl)boronic acid” is associated with certain safety hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Direcciones Futuras

Boronic acids, including “(5-Fluorobenzofuran-2-yl)boronic acid”, have a wide range of applications in research. They are increasingly utilized in diverse areas, including biological labelling, protein manipulation and modification, separation, and the development of therapeutics . Future research may focus on expanding these applications and developing new methods for the synthesis and use of boronic acids.

Propiedades

IUPAC Name |

(5-fluoro-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLIPSIVUHENTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

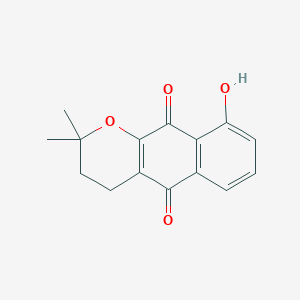

![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)

![2-methyl-4-nitro-1H-benzo[d]imidazol-5-ol](/img/structure/B151747.png)

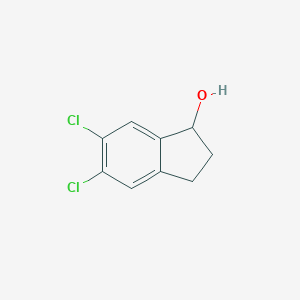

![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)